1-Acetylazepane-3-carboxylic acid

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Chemical Biology

The versatility of nitrogen heterocycles also makes them valuable as synthetic intermediates and catalysts in organic reactions. frontiersin.orgelsevierpure.com Their structural diversity allows for fine-tuning of chemical and physical properties, enabling the design of molecules with specific biological activities, such as anti-inflammatory, antibacterial, and antitumor properties. encyclopedia.pubmdpi.com

Historical Development and Evolution of Azepane Ring System Chemistry

The study of heterocyclic chemistry dates back to the 1800s, evolving alongside the broader field of organic chemistry. wikipedia.org The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, has been a subject of considerable synthetic interest due to its presence in various pharmacologically significant molecules. researchgate.net

Early research into azepane chemistry focused on the development of synthetic routes to construct the seven-membered ring. Over the years, a variety of methods have been established, including ring-closing metathesis and zirconium-mediated approaches. researchgate.net The development of these synthetic strategies has been crucial for accessing a wide range of substituted azepanes, allowing for the exploration of their structure-activity relationships. The ongoing demand for novel therapeutic agents continues to drive research into more efficient and versatile methods for synthesizing and functionalizing the azepane scaffold. researchgate.net

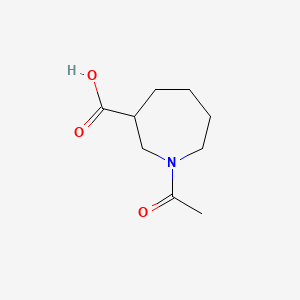

Structural Description and Nomenclature of 1-Acetylazepane-3-carboxylic acid

This compound is a derivative of the azepane ring system. Structurally, it features an azepane ring where the nitrogen atom at position 1 is substituted with an acetyl group (a two-carbon acyl group). Additionally, a carboxylic acid group is attached to the carbon atom at position 3 of the azepane ring.

The systematic IUPAC name for this compound is this compound. The numbering of the azepane ring begins at the nitrogen atom and proceeds around the ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1027511-94-9 |

| Molecular Formula | C9H15NO3 |

| InChI Key | GJGQKGPMFOLMPB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCCC(C(=O)O)CC1 |

Data sourced from multiple chemical databases.

Overview of Current Research Trajectories for this compound

Current research involving this compound appears to be primarily focused on its role as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of both a carboxylic acid and an acetylated amine within the same molecule provides multiple points for chemical modification, making it a versatile intermediate.

A notable area of investigation is the use of azepane derivatives as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov While specific research on this compound's direct biological activity is not extensively documented in publicly available literature, its structural motifs are relevant to the design of such inhibitors. The carboxylic acid moiety is a common feature in many biologically active compounds, though it can sometimes present challenges related to metabolic stability and membrane permeability. nih.gov

The synthesis of carboxylic acids is a well-established area of organic chemistry, with numerous methods available, including the oxidation of primary alcohols and aldehydes, and the carboxylation of Grignard reagents. libretexts.orgmnstate.edulibretexts.org Research into novel applications often involves the incorporation of such acid-containing building blocks into larger molecular frameworks. researchgate.net The study of substituted azepanes and their role in medicinal chemistry remains an active field of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-acetylazepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-5-3-2-4-8(6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTTVGFGQQNEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetylazepane 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the 1-Acetylazepane-3-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnection points that can guide the design of a synthetic pathway. The most apparent disconnections are at the N-acetyl group and within the azepane ring itself.

Primary Disconnections:

N-C(O) bond: The simplest initial disconnection is the removal of the acetyl group, leading back to the parent amino acid, azepane-3-carboxylic acid. This transformation is a standard N-acetylation, a robust and high-yielding reaction.

C-N bonds of the azepane ring: Breaking one of the C-N bonds within the azepane ring leads to a linear amino acid precursor. For instance, a disconnection at the N1-C2 bond suggests a cyclization of a 6-aminoheptanoic acid derivative. Alternatively, disconnection at the N1-C7 bond points towards a precursor derived from a functionalized pimelic acid.

Key Precursor Structures:

Based on these disconnections, several key precursor structures can be envisioned:

| Precursor Type | Chemical Structure | Synthetic Approach |

| Linear Amino Ester | Ethyl 6-amino-3-bromoheptanoate | Intramolecular nucleophilic substitution |

| Dieckmann Condensation Precursor | Diethyl 2-acetylamino-pimelate | Intramolecular cyclization followed by decarboxylation |

| Ring-Closing Metathesis (RCM) Precursor | N-allyl-N-(pent-4-en-1-yl)glycine derivative | RCM to form the seven-membered ring |

These retrosynthetic pathways provide a roadmap for constructing the core azepane-3-carboxylic acid scaffold, which can then be N-acetylated in the final step.

Classical Total Synthesis Approaches to this compound

Classical synthetic approaches to this compound can be categorized as either linear or convergent.

Linear Synthesis Pathways for this compound

A plausible linear synthesis could commence from a readily available starting material, such as a substituted pimelic acid derivative. For example, the synthesis could begin with the α-bromination of pimelic acid, followed by esterification. Subsequent reaction with ammonia (B1221849) or a protected amine would introduce the nitrogen atom, setting the stage for a cyclization reaction to form the azepane ring. The final steps would involve deprotection (if necessary) and N-acetylation.

Another linear approach could involve the Dieckmann condensation of a suitably substituted pimelate (B1236862) ester. For instance, diethyl 2-aminopimelate (B1261076) could be N-acetylated and then subjected to base-catalyzed intramolecular cyclization to yield a β-keto ester. Subsequent hydrolysis and decarboxylation would furnish the desired azepane ring system.

Enantioselective and Diastereoselective Synthesis of this compound

The stereocenter at the C3 position of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure material. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Asymmetric Synthesisnumberanalytics.comwikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step.

For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be acylated with a pimelic acid derivative. wikipedia.org The resulting chiral imide could then undergo a stereoselective α-functionalization, such as bromination or amination, to set the stereocenter at what will become the C3 position of the azepane ring. Subsequent cyclization and removal of the chiral auxiliary would yield the enantiomerically enriched azepane-3-carboxylic acid, ready for N-acetylation. The choice of chiral auxiliary can often be tailored to achieve a high degree of stereocontrol. numberanalytics.com

Asymmetric Catalysis in the Synthesis of Chiral Intermediates

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. Various catalytic asymmetric reactions could be envisioned in the synthesis of intermediates for this compound.

For instance, the asymmetric hydrogenation of a cyclic enamine precursor could establish the stereocenter at C3. Alternatively, a catalytic asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated acceptor could be employed to construct a chiral linear precursor that can then be cyclized to the desired azepane. The development of rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to enantioenriched 3-substituted piperidines, and analogous strategies could potentially be adapted for the synthesis of azepane derivatives. nih.govsnnu.edu.cn

Enzymatic Approaches to Stereospecific Synthesis

Currently, there is no specific information available in published literature regarding the use of enzymatic approaches for the stereospecific synthesis of this compound. While enzymes like lipases and proteases are utilized for the stereospecific and selective resolution of various carboxylic acid derivatives pluscommunication.eunih.gov, and stereoselective enzymatic syntheses have been developed for other complex molecules mdpi.comcore.ac.uk, dedicated research applying these methods to this compound has not been found. General enzymatic methods for creating stereospecific centers, such as the use of ω-transaminases, monoamine oxidases, and dioxygenases, have been reported for other amino acids and cyclic compounds, but not for this specific azepane derivative mdpi.comresearchgate.net.

Green Chemistry Principles in the Synthesis of this compound

While the principles of green chemistry are widely applied in modern organic synthesis to enhance sustainability unsw.edu.auscispace.comrroij.com, specific applications of these principles to the synthesis of this compound are not documented in available sources. The following subsections reflect this lack of specific data.

There is no published research detailing solvent-free or specifically atom-economical synthetic routes for this compound. General strategies for solvent-free synthesis, such as mechanochemistry (ball milling) and reactions under vacuum using rotary evaporators, have been developed for other carboxylic acids and amides to reduce environmental impact rsc.orgresearchgate.netorganic-chemistry.org. The concept of atom economy, which aims to maximize the incorporation of reactant atoms into the final product, is a core principle in green chemistry acs.org. Methodologies like catalyst- and solvent-free domino reactions and the use of isopropenyl esters with heterogeneous acid catalysts have been shown to be highly atom-economical for other compounds rsc.orgnih.gov. However, the application of these specific techniques to produce this compound has not been reported.

Information on the use of renewable feedstocks or sustainable reagents for the synthesis of this compound is not available in the current body of scientific literature. The use of renewable feedstocks, such as biomass, carbohydrates, and plant oils, is a key aspect of green chemistry, aiming to reduce reliance on depleting resources like petroleum reagent.co.uklibretexts.orggreenchemistry-toolkit.orgyoutube.comabiosus.org. While there is a general push towards a bio-based economy and the use of biorefineries to produce chemicals libretexts.orgabiosus.org, these approaches have not been specifically documented for the synthesis of this target compound.

Chemical Reactivity and Derivatization of 1 Acetylazepane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several types of reactions, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions and Ester Derivatives

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.ukbyjus.com This reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or an excess of the alcohol is used. byjus.com For 1-Acetylazepane-3-carboxylic acid, this would involve reacting it with an alcohol (R'OH) and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield the corresponding ester. masterorganicchemistry.com

Another effective method for esterification, particularly under mild conditions, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is advantageous as it proceeds at room temperature and under non-acidic, mildly basic conditions. orgsyn.org The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the alcohol.

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Byproducts |

| Fischer Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Heating | Water |

| DCC/DMAP Coupling | Alcohol (R'OH), DCC, DMAP | Room Temperature | Dicyclohexylurea |

Amide Formation and Amide Derivatives

The formation of amides from carboxylic acids and amines is a crucial transformation, especially in medicinal chemistry, as the amide bond is a core component of proteins. libretexts.orgmychemblog.com The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.orgkhanacademy.org

To overcome this, coupling reagents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. libretexts.orgpressbooks.pub The carboxylic acid adds to DCC, forming a highly reactive intermediate that is readily attacked by the amine to form the amide. libretexts.orgkhanacademy.org Another widely used and efficient coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly activated ester that rapidly reacts with amines. mychemblog.com

Table 2: Common Amide Formation Methods

| Method | Reagents | Conditions | Key Features |

| DCC Coupling | Amine (R'NH₂), DCC | Aprotic solvent, Room Temperature | Forms a dicyclohexylurea byproduct. libretexts.org |

| HATU Coupling | Amine (R'NH₂), HATU, Base (e.g., DIPEA) | Aprotic solvent, Room Temperature | Highly efficient and forms a stable active ester. mychemblog.com |

| Thermal Condensation | Amine (R'NH₂) | High Temperature, Water Removal | Drives off water to form the amide bond. acsgcipr.org |

Reduction to Alcohols and Aldehydes

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgsavemyexams.com This reaction typically occurs in an anhydrous ether solvent, followed by an acidic workup. savemyexams.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.com The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol without being isolated. libretexts.orglibretexts.org

Selective reduction can be achieved using borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which reacts more rapidly with carboxylic acids than with many other functional groups. pressbooks.pub To obtain an aldehyde from a carboxylic acid, a two-step process is necessary: reduction to the primary alcohol followed by oxidation back to the aldehyde. savemyexams.com

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). libretexts.orgallen.in For simple aliphatic carboxylic acids, this reaction often requires harsh conditions. A common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.orgallen.in This process replaces the -COOH group with a hydrogen atom. libretexts.org

More modern and milder methods for decarboxylation have been developed. The Barton decarboxylation, for instance, is a radical-based method where the carboxylic acid is first converted to a thiohydroxamate ester (a Barton ester). wikipedia.org This ester then undergoes a radical reaction to yield the decarboxylated product. wikipedia.org Another approach involves photoredox catalysis, which has significantly broadened the scope of decarboxylative transformations. nih.gov

Reactions Involving the Acetyl Moiety

The acetyl group attached to the nitrogen of the azepane ring also offers a site for chemical modification.

Modifications of the Carbonyl Group

The carboxylic acid moiety is a primary site for chemical transformations, allowing for the synthesis of a wide array of derivatives through nucleophilic acyl substitution. These reactions generally proceed without affecting the chemically robust N-acetyl group under most conditions.

Standard derivatization reactions applicable to the carboxylic acid group of this compound include esterification, amide formation, and conversion to acyl halides. Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or through alkylation of the carboxylate salt. For instance, N-acetyl amino acids are readily esterified using orthoesters or via acid-catalyzed reactions with alcohols. mdpi.comnih.govmdpi.com

The synthesis of amides from the carboxylic acid can be accomplished by first activating the carboxyl group, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. acs.org Direct condensation with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (DCC). acs.org

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |

| Acyl Halide Formation | SOCl₂ or PCl₅ | Acyl Chloride |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

Table 1. Predicted Reactions of the Carboxyl Group of this compound.

Reactions Involving the Azepane Ring Nitrogen

The nitrogen atom in this compound is part of an amide functional group. This N-acetyl group renders the nitrogen lone pair non-basic and significantly less nucleophilic due to resonance delocalization with the acetyl carbonyl group. Consequently, direct alkylation or acylation at this nitrogen is generally not feasible. To functionalize the ring nitrogen, the acetyl protecting group must first be removed.

N-deacetylation can be achieved under harsh conditions, such as prolonged heating with strong acids or bases, which hydrolyze the amide bond. d-nb.info Milder, more selective methods have also been developed, for example, using Schwartz's reagent (zirconocene hydrochloride), which can cleave the N-acetyl group under gentle conditions, preserving other functional groups like esters. orgsyn.orgnih.govfrontiersin.org Transamidation, reacting the N-acetyl group with another amine, can also be used for deacetylation. frontiersin.orgresearchgate.net Once the acetyl group is removed to yield azepane-3-carboxylic acid (a secondary amine), the nitrogen becomes nucleophilic and can undergo further reactions.

Alkylation and Acylation of the Nitrogen Atom

Following deacetylation, the resulting secondary amine, azepane-3-carboxylic acid, can be readily functionalized.

N-Alkylation: The secondary amine can be alkylated using alkyl halides through nucleophilic substitution. frontiersin.orgfrontiersin.org This reaction can sometimes lead to overalkylation, producing a quaternary ammonium (B1175870) salt, but conditions can often be controlled to favor mono-alkylation. researchgate.net Reductive amination provides an alternative route, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The secondary amine can be acylated by reacting it with acid chlorides or acid anhydrides to form a tertiary amide. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. jcu.cz

| Reaction Type | Prerequisite | Reagent(s) | Product Type |

| N-Alkylation | Deacetylation | Alkyl Halide (R-X) | N-Alkyl Azepane |

| N-Acylation | Deacetylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl Azepane |

Table 2. Predicted N-Alkylation and N-Acylation Reactions (Post-Deacetylation).

Quaternization Reactions

Quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium salt. vulcanchem.com Therefore, to perform a quaternization reaction on the azepane nitrogen of the title compound, a two-step sequence is necessary:

Deacetylation to the secondary amine.

N-Alkylation with one equivalent of an alkylating agent to form a tertiary amine (e.g., N-methylazepane-3-carboxylic acid).

The resulting tertiary amine can then be reacted with an alkyl halide (often methyl iodide) to yield the corresponding quaternary ammonium salt. vulcanchem.comnih.govmdpi.com The rate and success of quaternization can be influenced by steric hindrance and the nature of the alkylating agent. mdpi.comontosight.ai

Functionalization of the Azepane Ring System

Direct functionalization of the saturated carbocyclic framework of the azepane ring is challenging due to the presence of unactivated C-H bonds.

Electrophilic Substitution on Ring System

Direct electrophilic substitution reactions, common for aromatic systems, are not applicable to the saturated azepane ring. nih.gov The C-H bonds are not electron-rich enough to be attacked by typical electrophiles.

Nucleophilic Additions/Substitutions on Ring

The saturated carbons of the azepane ring are not electrophilic and are thus unreactive toward nucleophiles under normal conditions. However, modern synthetic methods have enabled the functionalization of saturated aza-heterocycles. acs.org

One strategy involves the initial formation of an enamide or enecarbamate from the corresponding lactam (caprolactam). These unsaturated intermediates can then undergo palladium-mediated cross-coupling reactions to introduce substituents at the 2-position of the ring. chemrxiv.org Other advanced methods include photocatalytic processes that can achieve functionalization at the α- or β-positions of saturated N-heterocycles. rsc.org For instance, some approaches use photoredox catalysis to generate iminium ions that can then be trapped by nucleophiles. rsc.org Ring expansion strategies starting from smaller rings like pyrrolidines also provide a route to functionalized azepanes. nih.gov There are also reports of nucleophilic substitution on activated 3H-azepine systems, where an alkoxy group at the 2-position can be displaced by other nucleophiles, although this applies to an unsaturated analog of the azepane ring. nih.gov

Ring-Opening and Ring-Expansion Reactions

Information on ring-opening or ring-expansion reactions involving the azepane ring of this compound is not available in the reviewed scientific literature. General principles of ring-opening reactions often involve the cleavage of cyclic ethers, epoxides, or other strained ring systems under various catalytic conditions. nih.govresearchgate.netnih.govsioc-journal.cnmdpi.com Similarly, ring-expansion reactions are known for various cyclic compounds, often proceeding through carbocation rearrangements or other mechanisms to form larger, more stable rings. chemrxiv.orgchemistrysteps.comwikipedia.org However, no studies have been found that apply these principles to this compound.

Chemo-, Regio-, and Stereoselective Transformations

There is no specific information available in the scientific literature on the chemo-, regio-, and stereoselective transformations of this compound. Such transformations are crucial in organic synthesis for controlling reaction outcomes at specific functional groups (chemoselectivity), at particular positions on a molecule (regioselectivity), and in a specific spatial orientation (stereoselectivity). nih.govnih.gov While general methods exist for the selective transformation of carboxylic acids and amides, their specific application to this compound has not been documented. libretexts.orgtransformationtutoring.combritannica.compressbooks.pub

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Acetylazepane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbons. ucl.ac.uk For 1-Acetylazepane-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. oregonstate.edumnstate.edu The spectrum of this compound is expected to show several key signals. The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region, often between 10-13 ppm, due to its acidic nature and hydrogen bonding. orgchemboulder.comlibretexts.org The acetyl group's methyl protons (CH₃) would present as a sharp singlet, expected around 2.1 ppm. The protons on the seven-membered azepane ring would produce a complex series of multiplets in the approximate range of 1.5 to 4.0 ppm. Protons on carbons adjacent to the nitrogen atom (at C2 and C7) are deshielded and would appear at the lower field end of this range, while the methine proton at the C3 position, being adjacent to the carboxylic acid group, would also be shifted downfield. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ring H (C2, C7) | 3.0 - 4.0 | Multiplet |

| Ring H (C3) | 2.5 - 3.5 | Multiplet |

| Acetyl CH₃ | ~2.1 | Singlet |

Note: These are predicted values based on typical chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edu In this compound, nine distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and the acetyl amide group are the most deshielded, appearing in the 170-185 ppm range. libretexts.orgcompoundchem.comprinceton.edu The carbons of the azepane ring would resonate between approximately 25 and 60 ppm, with the carbons directly bonded to the nitrogen (C2 and C7) appearing further downfield. organicchemistrydata.org The C3 carbon, substituted with the carboxylic acid, would also be shifted downfield relative to the other ring methylene (B1212753) carbons. The acetyl methyl carbon is expected to produce a signal in the upfield region, typically around 20-25 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | 175 - 185 |

| Acetyl C=O | 170 - 175 |

| Ring C (C2, C7) | 45 - 60 |

| Ring C (C3) | 40 - 55 |

| Ring C (C4, C5, C6) | 25 - 40 |

Note: These are predicted values based on typical chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C3 and its neighbors on C2 and C4, and similarly trace the connectivity around the entire azepane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It would be used to definitively assign each proton signal to its corresponding carbon in the azepane ring and the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.com This is vital for connecting different parts of the molecule. For instance, it would show a correlation between the acetyl methyl protons and the amide carbonyl carbon, and between the C2 and C4 protons and the carboxylic acid carbonyl carbon, confirming the placement of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining the stereochemistry and preferred conformation of the flexible seven-membered azepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable structural information through fragmentation analysis. google.comuni-saarland.de The molecular formula of this compound is C₉H₁₅NO₃, corresponding to a molecular weight of 185.22 g/mol .

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like carboxylic acids. mdpi.com It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

Positive Ion Mode: The expected molecular ion would be [M+H]⁺ at an m/z of approximately 186.11.

Negative Ion Mode: The expected molecular ion would be [M-H]⁻ at an m/z of approximately 184.10.

Tandem MS (MS/MS) experiments on these parent ions would induce fragmentation, providing structural clues. researchgate.net A characteristic fragmentation pathway for the deprotonated molecule would be the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion with an m/z of 140.11. mdpi.com Other potential fragmentations could involve the loss of the acetyl group or cleavages within the azepane ring.

Table 3: Predicted ESI-MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 186.11 | Protonated molecular ion |

| [M-H]⁻ | 184.10 | Deprotonated molecular ion |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the analyte's ionization. mdpi.com While often used for large biomolecules, MALDI can also be applied to small molecules. nih.gov The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is critical for successful analysis. sigmaaldrich.com

For this compound, MALDI-MS would also be expected to generate a prominent molecular ion peak, likely as a protonated species [M+H]⁺ or a cationized adduct (e.g., [M+Na]⁺ or [M+K]⁺). However, MALDI can sometimes be a more energetic process than ESI, potentially leading to more in-source decay or fragmentation, such as the decarboxylation of the carboxylic acid. sci-hub.se

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. uni-saarland.de This technique is essential for verifying the identity of newly synthesized batches or for identifying the compound in complex mixtures. chemrxiv.org

In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. For this compound (C₉H₁₅NO₃), the exact mass can be calculated and compared to the experimentally determined value. The high resolution of the instrument allows for the differentiation of isobars, which are molecules that have the same integer mass but different elemental compositions. uni-saarland.de

| Parameter | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Calculated Exact Mass | 185.1052 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ or [M-H]⁻ |

This table presents theoretical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. libretexts.orgmgcub.ac.inspectroscopyonline.commsu.eduresearchgate.net These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups. horiba.combruker.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of molecular vibrations. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups. libretexts.orgorgchemboulder.compressbooks.pub

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch (Carboxylic Acid): A strong absorption band is expected between 1760 and 1690 cm⁻¹. orgchemboulder.com

C=O Stretch (Amide): A strong absorption band should appear around 1650 cm⁻¹ for the N,N-disubstituted amide. pressbooks.pub

C-N Stretch (Amide): This vibration typically appears in the fingerprint region.

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region is indicative of the C-O stretch. spectroscopyonline.comorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. horiba.combruker.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data.

C=O Stretching: The carbonyl stretching vibrations of both the carboxylic acid and amide groups are also observable in the Raman spectrum.

C-C Stretching: Skeletal C-C stretching modes within the azepane ring would be visible. researchgate.net

C-H Stretching: Vibrations corresponding to the C-H bonds of the methylene groups in the ring and the acetyl group would be present.

| Functional Group | IR Absorption (cm⁻¹) (Expected) | Raman Shift (cm⁻¹) (Expected) |

| Carboxylic Acid O-H | 3300-2500 (broad) | |

| Carboxylic Acid C=O | 1760-1690 | ~1700 |

| Amide C=O | ~1650 | ~1650 |

| C-H (Aliphatic) | 2950-2850 | 2950-2850 |

| Carboxylic Acid C-O | 1320-1210 | |

| Azepane Ring C-N | Fingerprint Region | Fingerprint Region |

This table presents expected vibrational frequencies based on typical functional group absorptions.

Chiroptical Spectroscopy for Stereochemical Assignment

Since this compound possesses a chiral center at the C3 position of the azepane ring, chiroptical spectroscopy techniques are invaluable for determining its stereochemical configuration. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sglibretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers. researchgate.net The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores (the carbonyl groups of the carboxylic acid and amide). nih.gov The sign and magnitude of these Cotton effects can be compared to theoretical calculations or to data from structurally related compounds of known stereochemistry to assign the (R) or (S) configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inwikipedia.orgleidenuniv.nl Similar to CD, ORD is a chiroptical technique that provides information about the stereochemistry of a molecule. nih.gov The ORD curve of this compound would show a plain curve at wavelengths away from absorption bands and anomalous dispersion (a Cotton effect) in the region of the carbonyl chromophores' absorption. researchgate.net The shape and sign of the Cotton effect in the ORD spectrum are directly related to the stereochemistry of the chiral center.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netrsc.orgsemanticscholar.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. semanticscholar.org

Conformation: The exact conformation of the seven-membered azepane ring.

Absolute configuration: Unambiguous determination of the (R) or (S) configuration at the chiral center. mdpi.com

Intermolecular interactions: Details of hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions that dictate the crystal packing. rsc.orgsemanticscholar.org

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. researchgate.net |

| Bond Distances & Angles | Geometric details of the molecular structure. semanticscholar.org |

This table outlines the type of data obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer. sielc.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carboxylic acids. d-nb.infonih.gov Due to the polar nature of this compound, reversed-phase HPLC would likely be employed, potentially with an acidic mobile phase to suppress the ionization of the carboxylic acid group and improve retention and peak shape. nih.gov Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating the (R) and (S) enantiomers and determining the enantiomeric purity of a sample.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and polar nature. lmaleidykla.lt Therefore, derivatization is often required to convert the carboxylic acid and the amide (if reactive) into more volatile and thermally stable esters or silyl (B83357) derivatives. scioninstruments.comsigmaaldrich.comresearch-solution.com GC coupled with mass spectrometry (GC-MS) can then be used for both qualitative identification (based on the mass spectrum) and quantitative analysis. core.ac.ukmdpi.com

| Chromatographic Technique | Application | Typical Conditions |

| Reversed-Phase HPLC | Purity assessment, quantification. | C18 column, water/acetonitrile (B52724) or methanol (B129727) mobile phase with an acid modifier (e.g., formic acid). helixchrom.com |

| Chiral HPLC | Enantiomeric separation and purity determination. | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based). |

| Gas Chromatography (GC) | Purity assessment after derivatization. | Derivatization (e.g., esterification, silylation), capillary column, temperature programming. research-solution.com |

This table summarizes common chromatographic methods and their applications for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ijasret.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org A high-pressure pump forces the mobile phase containing the sample through the column, and the components separate based on their physicochemical properties, such as polarity, size, and charge. biomedpharmajournal.org

For carboxylic acids like this compound, which may lack a strong chromophore for standard UV detection, derivatization is often employed to enhance sensitivity. Fluorescent labeling reagents can be used to create derivatives that are highly detectable. For instance, reagents like 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) react with carboxylic acids to form highly fluorescent esters, allowing for detection at very low levels.

Method development in HPLC for a specific compound like this compound involves several critical steps:

Understanding Physicochemical Properties: The polarity and ionization behavior (pKa) of the molecule are key to selecting the appropriate column and mobile phase. For ionizable analytes, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. globalresearchonline.net

Selection of Chromatographic Conditions: This includes choosing the right stationary phase (e.g., C18 for reversed-phase chromatography), mobile phase composition (e.g., a mixture of water with an organic modifier like acetonitrile or methanol), and a suitable detector. globalresearchonline.net

Method Optimization: Fine-tuning parameters such as mobile phase gradient, flow rate, and column temperature is necessary to achieve the desired separation and resolution. globalresearchonline.net

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Standard for separating moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Provides a broad elution window for separating compounds with varying polarities. Formic acid helps to suppress ionization of the carboxylic acid, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detector | UV at 210 nm or Fluorescence Detector (post-derivatization) | UV detection is common for compounds with chromophores. Fluorescence detection offers higher sensitivity for derivatized acids. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. lmaleidykla.lt For non-volatile compounds like carboxylic acids, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior. lmaleidykla.ltresearch-solution.com Common derivatization methods for carboxylic acids include esterification and silylation. research-solution.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used as they react with active hydrogens to produce more volatile trimethylsilyl (B98337) (TMS) derivatives. lmaleidykla.ltusherbrooke.ca

The selection of the GC column is critical and is based on the polarity of the analyte. For the analysis of derivatized carboxylic acids, a polar stationary phase is often employed. sigmaaldrich.com The general workflow for GC analysis involves injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through the column. usherbrooke.ca Separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Table 2: Typical GC Parameters for Derivatized Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

| Column | Polar capillary column (e.g., wax-based or cyano-based) | Provides good separation for polar derivatized compounds. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert mobile phase to carry the analytes through the column. usherbrooke.ca |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. usherbrooke.ca |

| Oven Temperature Program | Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 250°C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a general-purpose detector for organic compounds. MS provides structural information for identification. |

| Derivatization Agent | BSTFA with 1% TMCS | A common silylating agent for converting carboxylic acids to volatile TMS esters. usherbrooke.ca |

This table provides a general set of conditions that would be optimized for the specific GC analysis of derivatized this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is of paramount importance, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. chromatographyonline.com Chiral chromatography is the most common and reliable method for separating and quantifying enantiomers. nih.govuma.es

This technique utilizes a chiral stationary phase (CSP) in either HPLC or GC. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. chromatographyonline.com The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

An alternative to using a chiral stationary phase is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographyonline.com These diastereomers can then be separated on a standard achiral column. chromatographyonline.com

For chiral carboxylic acids, methods have been developed that involve complexation with other molecules to facilitate separation and detection. nih.gov Chiral detectors, such as optical rotation (OR) and circular dichroism (CD) detectors, can be coupled with chromatography systems to provide additional information about the chiral nature of the separated compounds. chromatographyonline.com

Table 3: Approaches for Enantiomeric Excess Determination of this compound

| Method | Principle | Advantages | Considerations |

| Direct Chiral HPLC/GC | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Direct analysis without derivatization, often providing baseline separation. uma.es | Requires screening of various CSPs to find one that provides adequate resolution. |

| Indirect Chiral HPLC/GC | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. chromatographyonline.com | Can be used when a suitable CSP is not available; utilizes standard achiral columns. | The CDA must be enantiomerically pure, and the reaction must proceed without racemization. chromatographyonline.com |

| Chiral Ligand-Exchange Chromatography | Formation of diastereomeric metal complexes that can be separated on a conventional stationary phase. | Can be highly selective for certain classes of compounds. | Method development can be complex. |

| Circular Dichroism (CD) Detection | Coupled with HPLC, it measures the differential absorption of left and right circularly polarized light, providing information on the absolute configuration. chromatographyonline.comnih.gov | Provides both quantitative (ee) and qualitative (absolute configuration) data. nih.gov | Requires that the analyte has a chromophore near the chiral center. |

The determination of enantiomeric excess is a critical step in the characterization of chiral compounds like this compound, ensuring the quality and stereochemical integrity of the substance. chromatographyonline.comnih.gov

Computational and Theoretical Studies of 1 Acetylazepane 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule based on the fundamental principles of quantum mechanics. nih.gov These calculations can predict molecular geometries, energies, and a variety of other properties with high accuracy. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. aps.orgaps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of 1-Acetylazepane-3-carboxylic acid. nih.gov DFT studies can elucidate key aspects of the molecule's electronic nature, which are fundamental to its reactivity and interactions. mdpi.com

Key electronic properties that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. physchemres.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are important for predicting non-covalent interactions, including hydrogen bonding. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and represents the type of data generated from DFT calculations.)

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. physchemres.org |

| Dipole Moment (μ) | 3.2 D | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red to Blue Gradient | Regions of negative potential (red) are localized on oxygen atoms, indicating nucleophilic sites. nih.gov |

Ab initio (Latin for "from the beginning") calculations are quantum chemistry methods that rely on first principles without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although they are often more computationally demanding than DFT. nih.gov For this compound, ab initio calculations are valuable for obtaining precise geometric parameters and exploring reaction energetics. researchoutreach.orguc.pt

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. researchoutreach.org This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule and to confirm that an optimized geometry corresponds to a true energy minimum.

Reaction Energetics: Studying the energy changes involved in chemical processes, such as the deprotonation of the carboxylic acid group.

Table 2: Illustrative Optimized Geometric Parameters for this compound from Ab Initio Calculations (Note: This table is illustrative. Values are typical for similar molecular fragments.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| Carboxylic Acid C=O | C=O | 1.21 Å |

| Carboxylic Acid C-O | C-OH | 1.36 Å |

| Carboxylic Acid O-H | O-H | 0.97 Å |

| Acetyl C=O | C=O | 1.23 Å |

| Acetyl N-C | N-C(O) | 1.37 Å |

| Bond Angles (°) | ||

| Carboxylic Acid O=C-O | O=C-O | 124.5° |

| Carboxylic Acid C-O-H | C-O-H | 106.0° |

| Acetyl N-C=O | N-C=O | 121.0° |

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring in this compound is highly flexible and can adopt multiple low-energy conformations. The orientation of the acetyl and carboxylic acid substituents further increases the conformational complexity. Understanding these conformational preferences is essential as the three-dimensional shape of a molecule often dictates its biological activity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational landscape of flexible molecules. escholarship.org MM uses classical physics to calculate the energy of a molecule as a function of its geometry using a force field. MD simulations extend this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its accessible conformations in different environments (e.g., in a vacuum or in solution). nih.govnih.govrsc.org

For this compound, MD simulations can:

Explore the different chair, boat, and twist-chair conformations of the azepane ring.

Investigate the rotational barriers around the N-acetyl and C-carboxyl bonds.

Identify the most stable conformers and the relative populations at a given temperature. escholarship.org

Analyze the influence of solvent on conformational preferences. nih.govmdpi.com

Table 3: Representative Low-Energy Conformers of this compound from a Hypothetical MD Simulation (Note: This table is illustrative of simulation results.)

| Conformer ID | Azepane Ring Conformation | Carboxyl O=C-O-H Dihedral | Acetyl N-C Bond Rotation | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | Twist-Chair | syn | trans | 0.00 | 45% |

| Conf-2 | Chair | syn | trans | 0.85 | 20% |

| Conf-3 | Twist-Chair | anti | trans | 1.50 | 12% |

| Conf-4 | Twist-Chair | syn | cis | 2.10 | 8% |

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org For a complex molecule like this compound, a full PES is computationally prohibitive to calculate. However, a simplified PES can be generated by systematically varying one or two key dihedral angles while optimizing the rest of the geometry. researchgate.net This process, known as PES mapping or scanning, is invaluable for locating energy minima (stable conformers) and saddle points (transition states) that connect them. libretexts.org

For this molecule, PES scans would be particularly useful for studying:

The rotation of the carboxylic acid group (O=C-O-H dihedral), to understand the relative stability of the syn and anti conformers. nih.gov

The rotation around the C-C bond connecting the carboxylic acid to the azepane ring.

The interconversion pathways between different ring puckering conformations. researchgate.net

A PES plot would typically show energy on the y-axis versus the dihedral angle on the x-axis, revealing the energy barriers that must be overcome for the molecule to transition from one conformation to another. researchgate.net

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses calculated molecular properties (descriptors) to build mathematical models that can predict the activity of new, unsynthesized compounds. nih.gov

For this compound and its analogues, a computational SAR study would involve:

Calculating Descriptors: Using methods like DFT and conformational analysis to calculate a range of electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors for a series of related molecules.

Model Building: Using statistical methods to create a correlation between the calculated descriptors and experimentally measured biological activity.

Prediction: Applying the developed model to predict the activity of novel analogues, thereby guiding synthetic efforts toward more potent compounds.

This approach allows for the rational design of new molecules by identifying the key structural features that are most important for the desired biological effect. mdpi.com

Table 4: Illustrative Computational SAR Data for Hypothetical Analogues of this compound (Note: This table is illustrative. Activity is hypothetical.)

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Predicted Activity (IC₅₀, µM) |

| This compound | 5.70 | 3.20 | 15.5 |

| 1-Propionyl azepane-3-carboxylic acid | 5.68 | 3.25 | 12.8 |

| 1-Acetylazepane-3-carboxamide | 5.85 | 4.10 | 25.2 |

| 1-Acetyl-4-fluoro azepane-3-carboxylic acid | 5.75 | 4.50 | 8.9 |

Ligand-Based Drug Design Approaches (e.g., QSAR, pharmacophore modeling)

There are no published Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore modeling studies specifically developed for this compound. Such studies are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity, and for identifying the key chemical features necessary for therapeutic action. The absence of this data indicates a significant gap in the understanding of this compound's potential as a therapeutic agent from a ligand-based perspective.

Target-Based Drug Design Approaches (e.g., molecular docking, dynamics)

Similarly, the scientific literature lacks any specific molecular docking or molecular dynamics simulation studies involving this compound. These target-based approaches are fundamental for predicting the binding affinity and interaction patterns of a ligand with a specific biological target, such as a protein or enzyme. Without such studies, the potential molecular targets and the mechanism of action of this compound at a molecular level remain purely speculative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound have been found. These theoretical predictions are valuable tools for the structural elucidation and characterization of novel compounds, often complementing experimental spectroscopic data.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides deep insights into the transition states, intermediates, and energy profiles of chemical reactions. However, no such computational studies have been published for reactions involving the synthesis or transformation of this compound.

Applications and Potential Utility of 1 Acetylazepane 3 Carboxylic Acid As a Chemical Scaffold or Intermediate

Role as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-acetylazepane-3-carboxylic acid, containing both a carboxylic acid handle and a modifiable ring structure, positions it as a useful starting material or intermediate in multi-step synthetic sequences.

While direct applications in the total synthesis of natural products are not extensively documented, the azepane core is a structural motif present in numerous alkaloids and other natural compounds. The functional groups of this compound allow for ring expansion, contraction, or the introduction of various substituents, making it a plausible precursor for creating analogs of natural products. These analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule influences its biological activity.

The azepane scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Research has shown that derivatives of azepane can exhibit a range of biological activities. For instance, certain azepane derivatives have been investigated for their potential as modulators of cellular signaling pathways. The synthesis of novel compounds from precursors like this compound allows for the exploration of new chemical space in drug discovery programs. These efforts are focused on preclinical research to identify lead compounds with potential therapeutic effects.

Development of Novel Ligands and Catalysts

The structural features of this compound also suggest its potential utility in the fields of coordination chemistry and catalysis.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound can serve as a coordination site for metal ions, making it a potential organic linker for the synthesis of novel MOFs. The azepane backbone could introduce flexibility and specific pore environments within the framework, potentially leading to materials with tailored properties for applications in gas storage, separation, or catalysis.

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a chemical reaction. This compound is a chiral molecule, and its enantiomers could be resolved and used as starting materials for the synthesis of new chiral ligands. The azepane ring can provide a rigid and well-defined three-dimensional structure that, when coordinated to a metal center, could create a chiral environment capable of inducing high enantioselectivity in catalytic transformations.

Incorporation into Polymeric Materials or Supramolecular Structures

The dual functionality of this compound also lends itself to applications in polymer chemistry and supramolecular assembly. The carboxylic acid can be converted into an ester or amide to participate in polymerization reactions, leading to the formation of polyesters or polyamides containing the azepane ring in their backbone or as a pendant group. Such polymers may exhibit unique thermal or mechanical properties. In supramolecular chemistry, the molecule could be used to form well-ordered assemblies through non-covalent interactions such as hydrogen bonding, which could have applications in materials science and nanotechnology.

Probes for Biological Target Identification and Mechanism Elucidation

This compound serves as a foundational structure for creating sophisticated molecular probes. These tools are instrumental in identifying the biological targets of bioactive molecules and elucidating their mechanisms of action, thereby advancing our understanding of complex biological systems.

Use in Affinity-Based Chemical Biology

The unique structural features of the this compound scaffold, particularly its conformationally constrained seven-membered ring, make it an attractive starting point for designing affinity-based probes. By attaching a linker to the carboxylic acid group, this core can be functionalized with reporter tags such as biotin (B1667282) or fluorescent dyes. These modified molecules can then be used in affinity purification or pull-down experiments to isolate and identify specific protein binding partners from complex biological mixtures like cell lysates. The acetyl group on the nitrogen atom can also be modified to fine-tune binding affinity and selectivity for the target protein.

Radiosynthesis for Tracer Studies

The development of radiolabeled tracers is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used in preclinical research to visualize and quantify biological processes in living organisms. This compound can be used as a precursor for the synthesis of such tracers. The incorporation of a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), can be achieved through various synthetic strategies. For instance, the acetyl group can be introduced using [¹¹C]acetyl chloride, or a fluorinated moiety can be appended to the azepane ring. These radiolabeled derivatives can then be administered to animal models to study drug distribution, target engagement, and pharmacokinetics in real-time.

Precursor in Chemical Biology Research

Beyond its use in creating probes, this compound is a valuable precursor for the synthesis of more complex molecules with tailored biological activities. Its bifunctional nature, possessing both a carboxylic acid and an amide within a constrained cyclic structure, allows for diverse chemical modifications.

Modification of Peptides or Proteins

The carboxylic acid handle of this compound allows for its conjugation to the amine groups of amino acid residues, such as lysine, on the surface of peptides or proteins. This modification can introduce a rigid, non-natural scaffold into the biomolecule, potentially altering its conformation, stability, and biological activity. Such modifications are employed to develop peptidomimetics with enhanced therapeutic properties or to create new research tools for studying protein function.

Development of Enzyme Inhibitors (Mechanism-based studies)

The constrained azepane ring system of this compound makes it an important building block in the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by occupying the active site with high affinity, molecules derived from this scaffold can act as potent and selective inhibitors. For example, it has been explored as a core structure in the development of inhibitors for enzymes such as certain proteases and histone deacetylases (HDACs). Mechanism-based studies with these inhibitors, often involving kinetic analyses and structural biology techniques like X-ray crystallography, provide deep insights into enzyme function and can guide the design of next-generation therapeutic agents.

Future Directions and Emerging Research Avenues for 1 Acetylazepane 3 Carboxylic Acid Chemistry

Advancements in Stereoselective Synthesis Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 1-acetylazepane-3-carboxylic acid is a critical first step towards unlocking its potential. The presence of a stereocenter at the C3 position of the azepane ring necessitates synthetic strategies that can control the three-dimensional arrangement of the carboxylic acid group.

Future research will likely focus on adapting and refining existing methods for the asymmetric synthesis of cyclic amino acids. researchgate.netacs.orgnih.gov One promising avenue is the use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions. For instance, Oppolzer's sultams have been successfully used to direct the synthesis of enantioenriched cyclic amino acids. acs.org Another powerful approach is the use of transition metal-catalyzed reactions, such as palladium-catalyzed allylic amination followed by a acs.orgacs.org-Stevens rearrangement and ring-closing metathesis, which has been shown to produce functionalized cyclic amino acid derivatives with high diastereoselectivity. researchgate.netnih.gov The application of such methods to precursors of this compound could provide access to enantiomerically pure forms of the compound.

Furthermore, organocatalysis represents a burgeoning field that could offer metal-free and environmentally benign alternatives for the stereoselective synthesis of this target molecule. Research into novel chiral catalysts for reactions such as asymmetric Michael additions or Mannich reactions on appropriate precursors could lead to efficient and scalable synthetic routes.

Table 1: Potential Stereoselective Synthesis Strategies

| Methodology | Key Features | Potential Application to this compound |

|---|---|---|

| Chiral Auxiliaries | Use of a recoverable chiral molecule to control stereochemistry. | Attachment of a chiral auxiliary to a precursor to guide the formation of the C3 stereocenter. |

| Transition Metal Catalysis | High efficiency and selectivity, with a broad range of possible transformations. researchgate.netnih.gov | Palladium- or rhodium-catalyzed asymmetric cyclization reactions to form the azepane ring. |

| Organocatalysis | Metal-free, often milder reaction conditions. | Enantioselective functionalization of a pre-formed azepane ring or asymmetric cyclization. |

Exploration of Novel Reactivity Patterns and Green Chemistry Approaches

Understanding the reactivity of this compound is fundamental to its application. The molecule possesses two key functional groups: a tertiary amide (the N-acetyl group) and a carboxylic acid. The interplay between these groups and the seven-membered ring could lead to unique reactivity. Future studies will likely investigate the selective transformation of either the carboxylic acid or the azepane ring. For instance, the carboxylic acid could be converted to a variety of other functional groups, such as esters, amides, or alcohols, providing a handle for further molecular elaboration.

In line with the growing importance of sustainable chemistry, the development of green synthetic methods for both the synthesis and derivatization of this compound will be a key research focus. This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. nih.govmpg.desemanticscholar.org For example, N-acylation reactions, a crucial step in the synthesis of the target molecule, have been successfully performed in water, avoiding the need for volatile and often toxic organic solvents. nih.govsemanticscholar.org Similarly, exploring the use of microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption are promising avenues. nih.gov

Table 2: Green Chemistry Approaches for N-Acylation

| Approach | Advantages | Relevance to this compound |

|---|---|---|

| Water as a solvent | Non-toxic, non-flammable, inexpensive. nih.govsemanticscholar.org | Performing the N-acetylation of an azepane-3-carboxylic acid precursor in an aqueous medium. semanticscholar.org |

| Catalyst-free conditions | Reduced waste, simplified purification. mpg.de | Developing a thermal or microwave-assisted N-acetylation that does not require a catalyst. |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from the laboratory bench to larger-scale production is a significant challenge in chemical research and development. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. researchgate.netacs.orgacs.orgrsc.orgbeilstein-journals.org

Future research on this compound will likely involve the development of continuous flow processes for its synthesis. researchgate.netacs.org This could involve, for example, the N-acetylation of an azepane-3-carboxylic ester in a heated flow reactor, followed by an in-line hydrolysis step to yield the final product. acs.org Such a process would allow for the rapid and efficient production of the compound.

Furthermore, the integration of flow chemistry with automated synthesis platforms can enable the high-throughput synthesis of libraries of derivatives of this compound. acs.orgnih.govresearchgate.net By systematically varying the substituents on the azepane ring or modifying the carboxylic acid functionality, automated systems can rapidly generate a diverse set of molecules for screening in various applications, such as drug discovery. acs.orgnih.govresearchgate.netvulcanchem.com

Development of Structure-Guided Design Principles

The rational design of molecules with specific functions is a cornerstone of modern medicinal chemistry and materials science. Structure-guided design, which utilizes computational modeling and an understanding of structure-activity relationships (SAR), can accelerate the discovery of novel compounds with desired properties. researchgate.netnih.govacs.orgnih.gov

For this compound, future research will likely focus on using this compound as a scaffold for the design of new bioactive molecules. By understanding how the conformation of the seven-membered azepane ring and the nature of its substituents influence biological activity, researchers can design more potent and selective compounds. researchgate.netnih.govacs.orgnih.gov For example, studies on related azepane derivatives have shown that the position and stereochemistry of substituents can have a profound impact on their inhibitory potency against enzymes like cathepsin K. researchgate.netacs.org Computational docking studies and molecular dynamics simulations can be employed to predict how derivatives of this compound might interact with biological targets, guiding the synthesis of the most promising candidates. mdpi.comnih.gov

Unexplored Potential in Materials Science or Advanced Chemical Biology Applications

While the most apparent applications of a cyclic amino acid derivative like this compound lie in medicinal chemistry, its unique structural features may also lend themselves to materials science and chemical biology.

In materials science, the incorporation of functionalized azepane units into polymers could lead to new materials with interesting properties. For instance, azepane-based polymers have been explored for their thermal and mechanical stability. acs.org The carboxylic acid group of this compound could serve as a point for polymerization or for grafting onto other polymer backbones, potentially leading to novel biocompatible or biodegradable materials. The development of azepine-containing polymers for applications in organic solar cells has also been reported, suggesting a potential avenue for electronically active materials. researchgate.netrsc.org